molecular formula C5H7F2NO2 B1600490 (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 255903-84-5

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B1600490
CAS No.: 255903-84-5
M. Wt: 151.11 g/mol
InChI Key: CMRXZAKSZIVSCC-VKHMYHEASA-N
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Description

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a pyrrolidin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: can undergo various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove fluorine atoms or modify the pyrrolidinone ring.

  • Substitution: Various nucleophiles can substitute the fluorine atoms or the hydroxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed.

Major Products Formed:

  • Oxidation: (S)-3,3-Difluoro-5-(carboxymethyl)pyrrolidin-2-one

  • Reduction: this compound (reduced form)

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its unique properties make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one: can be compared to other fluorinated pyrrolidinones and related compounds. Some similar compounds include:

  • 3,3-Difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

  • 3,5-Difluoro-4-(hydroxymethyl)benzoic acid

Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in applications requiring high stability and specificity.

Properties

IUPAC Name

(5S)-3,3-difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2/c6-5(7)1-3(2-9)8-4(5)10/h3,9H,1-2H2,(H,8,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRXZAKSZIVSCC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472054
Record name (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255903-84-5
Record name (S)-3,3-Difluoro-5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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